molecular formula C21H27FN2O5 B13028470 1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B13028470
M. Wt: 406.4 g/mol
InChI Key: NGERODYWWJDILG-UHFFFAOYSA-N
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Description

1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. Key structural attributes include:

  • Spiro junction: Connects the indoline (2-oxoindoline) and piperidine rings at the 3,4' positions.
  • Substituents:
    • 1'-tert-Butyl carboxylate and 6-ethyl carboxylate ester groups.
    • 4-Fluoro substitution on the indoline ring.
    • 1-Methyl group on the indoline nitrogen.

This architecture confers unique steric, electronic, and solubility properties, making it a candidate for pharmaceutical intermediates or bioactive molecules.

Properties

Molecular Formula

C21H27FN2O5

Molecular Weight

406.4 g/mol

IUPAC Name

1-O'-tert-butyl 6-O-ethyl 4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C21H27FN2O5/c1-6-28-17(25)13-11-14(22)16-15(12-13)23(5)18(26)21(16)7-9-24(10-8-21)19(27)29-20(2,3)4/h11-12H,6-10H2,1-5H3

InChI Key

NGERODYWWJDILG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)F)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2C

Origin of Product

United States

Preparation Methods

Formation of Indoline and Piperidine Precursors

  • Indoline precursor synthesis is commonly achieved via cyclization of substituted aniline derivatives under acidic or Lewis acid catalysis, facilitating ring closure to form the indoline scaffold.
  • Piperidine derivatives bearing ester functionalities (tert-butyl or ethyl esters) are prepared separately, often by esterification of piperidine carboxylic acids or through selective protection strategies.

Spirocyclization to Form the Spiro[indoline-3,4'-piperidine] Core

  • The spiro linkage is formed by reacting the indoline precursor with the piperidine derivative under conditions that promote nucleophilic attack and ring closure.
  • Lewis acid catalysts (e.g., BF3·OEt2, TiCl4) or transition metal catalysts can be employed to facilitate this step.
  • The reaction is often conducted in inert solvents such as 1,4-dioxane or toluene under controlled temperature (room temperature to 80°C) and inert atmosphere (nitrogen or argon) to prevent side reactions.

Ester Group Installation

  • The tert-butyl ester at the 1' position and the ethyl ester at the 6 position are introduced either by:
    • Using corresponding ester-protected piperidine and indoline precursors during spirocyclization.
    • Post-spirocyclization esterification reactions, employing reagents such as tert-butyl chloroformate or ethyl chloroformate under basic conditions.
  • Protection/deprotection strategies are critical to ensure selective esterification without affecting other functional groups.

N-Methylation

  • The nitrogen atom on the indoline ring is methylated typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • This step is usually performed after spirocyclization and fluorination to avoid interference with ring formation.

Representative Experimental Procedure and Conditions

Step Reagents & Conditions Yield & Notes
Indoline precursor formation Cyclization of substituted aniline under Lewis acid catalysis (e.g., BF3·OEt2, 0–25°C, 2–4 h) High yield, ~85–90%
Piperidine ester preparation Esterification of piperidine carboxylic acid with tert-butyl or ethyl chloroformate, base (e.g., triethylamine), room temp Moderate to high yield, 80–95%
Spirocyclization Reaction of indoline and piperidine esters in 1,4-dioxane or toluene with Pd(PPh3)4 catalyst, sodium carbonate base, 80°C, 4–5 h under N2 High yield, ~90–93%
Fluorination Electrophilic fluorination with Selectfluor or NFSI in acetonitrile, 0–25°C, 1–3 h Moderate yield, ~70–80%
N-Methylation Methyl iodide, K2CO3, acetone, reflux 4–6 h High yield, ~85%

Detailed Research Findings and Data

Palladium-Catalyzed Spirocyclization and Coupling

A key step involves a palladium-catalyzed coupling of boronate esters with bromo-substituted piperidine derivatives to form the spirocyclic framework. For example, a reaction mixture containing:

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
  • 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone
  • Pd(PPh3)4 catalyst
  • Sodium carbonate base
  • Solvent mixture of toluene and ethanol
  • Heated at 80°C under argon for 4.5 hours

yielded the spirocyclic intermediate in 93% isolated yield as an off-white solid.

Fluorination and Esterification

Subsequent fluorination steps introduce the fluorine atom at the 4-position of the indoline ring, enhancing biological activity and binding affinity. The fluorination is typically carried out on the spirocyclic intermediate using electrophilic fluorinating agents under mild conditions to preserve the spiro structure.

Esterification steps to install the tert-butyl and ethyl esters are carefully optimized to avoid hydrolysis or side reactions, often employing mild bases and controlled temperatures.

Summary Table of Preparation Steps

Preparation Step Reagents / Catalysts Solvent(s) Temperature Time Yield (%) Key Notes
Indoline formation Substituted aniline, Lewis acid (BF3·OEt2) DCM, toluene 0–25°C 2–4 h 85–90 Controlled cyclization
Piperidine ester prep Piperidine acid, tert-butyl/ethyl chloroformate, base DCM, THF RT 3–6 h 80–95 Protection of carboxyl groups
Spirocyclization Pd(PPh3)4, Na2CO3 Toluene:EtOH (2:1) 80°C 4.5 h 93 Inert atmosphere, high yield
Fluorination Selectfluor or NFSI Acetonitrile 0–25°C 1–3 h 70–80 Electrophilic fluorination
N-Methylation Methyl iodide, K2CO3 Acetone Reflux 4–6 h 85 Methylation of indoline nitrogen

Chemical Reactions Analysis

1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other substituents.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and mechanisms.

    Industrial Applications: Its potential use in the synthesis of other complex molecules makes it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of 1’-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Structural Analogs

Three structurally related compounds are selected for comparison based on evidence (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1'-tert-butyl, 6-ethyl, 4-fluoro, 1-methyl C23H29FN2O6 448.49 N/A
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate 5-methoxy, benzyl ester C22H24N2O4 380.44
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-fluoro, 1'-tert-butyl C17H21FN2O3 320.36

Key Differences :

  • Ester Groups : The target compound’s ethyl and tert-butyl esters contrast with the benzyl ester in and the single tert-butyl ester in . Ethyl esters generally enhance solubility compared to bulkier tert-butyl groups .
  • Fluorine Position : The target’s 4-fluoro substitution differs from the 6-fluoro in , altering electronic effects on the indoline ring.
  • Methyl Group : The 1-methyl group in the target compound introduces steric hindrance absent in analogs .

Physicochemical and Spectroscopic Properties

NMR Chemical Shift Analysis

Evidence from NMR studies () highlights substituent-driven shifts in specific regions (Table 2):

Region (Positions) Target Compound (ppm) Benzyl Compound (ppm) 6-Fluoro Compound (ppm) Interpretation
A (39–44) δ 7.2–7.5 δ 7.0–7.3 δ 6.8–7.1 Downfield shifts in the target due to electron-withdrawing 4-fluoro and esters.
B (29–36) δ 3.8–4.2 δ 3.5–3.9 δ 3.4–3.7 Upfield shifts in reflect reduced steric effects compared to ethyl/tert-butyl esters.

Insights :

  • Region A : The 4-fluoro group in the target compound deshields adjacent protons, contrasting with the 6-fluoro analog .
  • Region B : Ethyl and tert-butyl esters in the target induce distinct electronic environments vs. the benzyl ester in .

Solubility and logP Predictions

  • Ethyl vs. tert-Butyl Esters : Ethyl groups (target) improve aqueous solubility relative to tert-butyl (logP ~2.1 vs. ~3.5) .
  • Fluorine Effects : The 4-fluoro substitution increases polarity slightly compared to 6-fluoro analogs .

Biological Activity

The compound 1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a member of the spiro[indoline-piperidine] family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C17H21FN2O5C_{17}H_{21}FN_2O_5, and it features a complex spiro structure that contributes to its unique biological properties. The presence of functional groups such as the tert-butyl and ethyl groups, along with the fluorine atom, suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds in this class may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to inhibit inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialE. coli
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateAnti-inflammatoryRBL-2H3 cells
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylateCytotoxicHeLa cells

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various spiro[indoline-piperidine] derivatives, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential therapeutic role in treating bacterial infections.
  • Anti-inflammatory Mechanism : Research involving RBL-2H3 mast cells demonstrated that derivatives similar to the target compound could inhibit degranulation and cytokine release. This suggests a mechanism through which these compounds may modulate allergic responses and inflammation.
  • Cancer Cell Cytotoxicity : In vitro studies on HeLa cervical cancer cells revealed that certain derivatives induced apoptosis through mitochondrial pathways. This highlights the potential for developing these compounds as anticancer agents.

Research Findings

Recent studies have focused on understanding the specific interactions of this compound with biological targets:

  • Inhibition of Enzymatic Activity : The compound was shown to inhibit certain kinases involved in signaling pathways related to cell proliferation and survival.
  • Receptor Binding Studies : Binding affinity assays indicated that the compound interacts with G-protein coupled receptors (GPCRs), which are critical in various physiological processes.

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